molecular formula C18H19N5O4S B2953099 Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 872996-31-1

Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2953099
CAS No.: 872996-31-1
M. Wt: 401.44
InChI Key: ZNAUWRFDUKDYGQ-UHFFFAOYSA-N
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Description

Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a synthetic heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. Key structural elements include:

  • 3-position substituent: A 2-(4-methoxybenzamido)ethyl group, introducing a polar methoxybenzamide moiety linked via an ethyl spacer.
  • 6-position substituent: A thioether-linked methyl acetate group (SCH2COOCH3), enhancing solubility and metabolic versatility.

Properties

IUPAC Name

methyl 2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-26-13-5-3-12(4-6-13)18(25)19-10-9-15-21-20-14-7-8-16(22-23(14)15)28-11-17(24)27-2/h3-8H,9-11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAUWRFDUKDYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound could have multiple targets, depending on the specific biological context.

Mode of Action

Triazole compounds are known to show versatile biological activities. They can interact with their targets in various ways, potentially leading to changes in the function or activity of these targets.

Result of Action

Some triazole compounds have been found to exhibit cytotoxicity, suggesting that this compound may also have cytotoxic effects.

Biological Activity

Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive review of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a methoxybenzamido moiety and a triazole-pyridazine linkage. These structural elements are crucial for its biological activity.

Structural Formula

Methyl 2 3 2 4 methoxybenzamido ethyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetate\text{Methyl 2 3 2 4 methoxybenzamido ethyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetate}

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoles and thiadiazoles have been reported to inhibit cancer cell proliferation through various mechanisms, including the inhibition of thymidylate synthase (TS), which is essential for DNA synthesis.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.1TS Inhibition
Compound BHCT-1162.6TS Inhibition
Compound CHepG21.4TS Inhibition

The above table summarizes the anticancer activity of related compounds, indicating that the methyl ester derivative may also possess similar properties due to its structural similarities.

Antimicrobial Activity

In addition to anticancer effects, this compound has potential antimicrobial activity. Research has shown that compounds containing triazole and thiadiazole rings exhibit good inhibition against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli10 µg/mL
Compound ES. aureus5 µg/mL
Compound FPseudomonas aeruginosa15 µg/mL

This table highlights the antimicrobial efficacy of structurally related compounds, suggesting that this compound may also exhibit similar antimicrobial properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of compounds related to this compound:

  • Study on Thiadiazole Derivatives : A review highlighted various thiadiazole derivatives as promising anticancer agents due to their ability to induce apoptosis in cancer cells through TS inhibition . The findings suggest that this compound could share similar mechanisms.
  • Antimicrobial Evaluation : Research indicated that certain triazole derivatives demonstrated significant antibacterial activity against E. coli and S. aureus, with MIC values comparable to established antibiotics . This positions this compound as a candidate for further antimicrobial research.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The compound is compared to structurally related triazolo-pyridazine derivatives and heterocyclic esters below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C20H22N6O4S* ~442.5 (estimated) 4-Methoxybenzamidoethyl, methyl thioacetate Thioether linkage, polar methoxy group
Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate C21H24N6O4S 456.5 4-Methylbenzamidoethyl, ethyl ester Increased lipophilicity (methyl vs. methoxy)
Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate C20H22N6O4S 442.5 Unsubstituted benzamidoethyl, ethyl ester Reduced polarity (no methoxy/methyl)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C22H22N4O2 374.4 Pyridazin-3-yl, phenethylamino Different core (pyridazine vs. triazolo-pyridazine)

*Estimated based on ethyl analogs .

Impact of Substituents on Properties

A. Ester Group (Methyl vs. Ethyl)
  • Target Compound (Methyl ester) : Likely exhibits lower molecular weight and slightly higher aqueous solubility compared to ethyl analogs due to reduced hydrophobicity .
  • Ethyl Analogs : Enhanced membrane permeability and metabolic stability due to increased lipophilicity .
B. Benzamido Substituents
  • 4-Methyl () : Enhances lipophilicity, favoring passive diffusion across biological membranes.
  • Unsubstituted Benzamido () : Intermediate polarity, balancing solubility and permeability .
C. Thioether vs. Oxygen/Amino Linkages
  • The thioether group in the target compound may confer resistance to hydrolysis compared to oxygen-linked esters, though it increases susceptibility to oxidation .

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